2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that features a pyrazole ring substituted with a hydroxypropanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable β-diketone with hydrazine to form the pyrazole ring, followed by subsequent functionalization to introduce the hydroxypropanoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a ligand in biochemical studies to investigate enzyme interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of 2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-3-(1H-pyrazol-4-yl)propanoic acid: Lacks the methyl group on the pyrazole ring.
3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: Lacks the hydroxy group.
2-hydroxy-3-(1H-pyrazol-4-yl)butanoic acid: Has an additional carbon in the propanoic acid chain.
Uniqueness
2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is unique due to the presence of both the hydroxy and methyl groups, which can influence its reactivity and interactions with biological targets. This combination of functional groups can enhance its potential as a versatile building block in organic synthesis and its bioactivity in medicinal chemistry .
Properties
IUPAC Name |
2-hydroxy-3-(1-methylpyrazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9-4-5(3-8-9)2-6(10)7(11)12/h3-4,6,10H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHILZWVRMFHUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1505192-81-3 |
Source
|
Record name | 2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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